Methyl (R)-2-((tert-butoxycarbonyl)amino)non-8-enoate
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Overview
Description
Methyl ®-2-((tert-butoxycarbonyl)amino)non-8-enoate is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-((tert-butoxycarbonyl)amino)non-8-enoate typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a non-8-enoic acid derivative.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected amine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-((tert-butoxycarbonyl)amino)non-8-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: Non-8-enoic acid and the corresponding amine.
Deprotection: The free amine derivative.
Oxidation and Reduction: Various oxidized or reduced products depending on the specific reaction conditions.
Scientific Research Applications
Methyl ®-2-((tert-butoxycarbonyl)amino)non-8-enoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-2-((tert-butoxycarbonyl)amino)non-8-enoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The Boc protecting group can be removed to reveal the active amine, which can then participate in further reactions or interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-((tert-butoxycarbonyl)amino)octanoate: Similar structure but with a shorter carbon chain.
Methyl ®-2-((tert-butoxycarbonyl)amino)decanoate: Similar structure but with a longer carbon chain.
Ethyl ®-2-((tert-butoxycarbonyl)amino)non-8-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl ®-2-((tert-butoxycarbonyl)amino)non-8-enoate is unique due to its specific carbon chain length and the presence of the Boc protecting group, which provides stability and allows for selective reactions during synthesis.
Properties
Molecular Formula |
C15H27NO4 |
---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoate |
InChI |
InChI=1S/C15H27NO4/c1-6-7-8-9-10-11-12(13(17)19-5)16-14(18)20-15(2,3)4/h6,12H,1,7-11H2,2-5H3,(H,16,18)/t12-/m1/s1 |
InChI Key |
JCLMJBQZFZGXOT-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCCC=C)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)OC |
Origin of Product |
United States |
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